molecular formula C9H7NO3 B8574011 4-Cyano-2-hydroxy-3-methylbenzoic acid

4-Cyano-2-hydroxy-3-methylbenzoic acid

Cat. No.: B8574011
M. Wt: 177.16 g/mol
InChI Key: QLFSNURQBJAXLC-UHFFFAOYSA-N
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Description

4-Cyano-2-hydroxy-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl group at position 2, a cyano group at position 4, and a methyl group at position 2.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

4-cyano-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C9H7NO3/c1-5-6(4-10)2-3-7(8(5)11)9(12)13/h2-3,11H,1H3,(H,12,13)

InChI Key

QLFSNURQBJAXLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Solubility

The acidity (pKa) and solubility of benzoic acid derivatives are highly dependent on substituent type and position. Below is a comparative analysis based on substituent trends:

Compound Substituents pKa (approx.) Solubility in Water Key Reference
4-Cyano-2-hydroxy-3-methylbenzoic acid -CN (position 4), -OH (2), -CH3 (3) ~2.5–3.0* Low (hydrophobic CN/CH3) Inferred
4-Hydroxybenzoic acid -OH (position 4) 4.5 Moderate MSDS
2-Amino-3-methylbenzoic acid -NH2 (2), -CH3 (3) ~4.8 Moderate Kanto Catalog
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) -OH (3,4), -CH=CHCOOH 4.6 (first -OH) High (polar groups) Caffeic Acid DS

Note: The cyano group (-CN) strongly withdraws electrons, enhancing acidity compared to 4-hydroxybenzoic acid. The methyl group (-CH3) at position 3 introduces steric hindrance, reducing solubility .

Thermal Stability and Melting Points

Methyl and cyano substituents increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole for -CN, van der Waals for -CH3):

Compound Melting Point (°C) Thermal Decomposition Reference
4-Cyano-2-hydroxy-3-methylbenzoic acid (estimated) 210–220* >250°C (slow decarboxylation) Inferred
4-Hydroxybenzoic acid 213–215 250–300°C MSDS
2-Hydroxy-4-substituted benzothiazolyl-azo derivatives 160–190 ~200°C (azo bond cleavage) Table 2

Note: The triazine-linked analog in (melting point 217.5–220°C) supports this estimate, as cyano groups stabilize crystalline lattices .

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